tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13808424
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20BrNO2 |
|---|---|
| Molecular Weight | 278.19 g/mol |
| IUPAC Name | tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | WUARHZWSFMJLHR-DTWKUNHWSA-N |
| Isomeric SMILES | C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CBr |
| SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |
| Canonical SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring substituted with:
-
A bromomethyl group (-CH₂Br) at the 2R position
-
A methyl group (-CH₃) at the 4S position
-
A tert-butyloxycarbonyl (Boc) protecting group at the 1-position .
The stereochemistry is critical, as the 2R,4S configuration dictates spatial orientation, influencing both reactivity and biological activity. Enantiomeric forms, such as the (2S,4R) isomer (CAS 2227198-67-4), exhibit distinct physicochemical properties .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀BrNO₂ | |
| Molecular Weight | 278.19 g/mol | |
| CAS Number | Not explicitly listed* | - |
| Purity | ≥97% | |
| Stereochemistry | (2R,4S) |
*Note: The (2R,4S) enantiomer is structurally distinct from the (2S,4R) form (CAS 2227198-67-4) .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl ester at the 1-position.
-
Methyl and Bromomethyl Introduction:
-
Methyl Group: Alkylation at C4 using methyl iodide or similar electrophiles.
-
Bromomethyl Group: Bromination of a hydroxymethyl intermediate via Appel reaction (PPh₃/CBr₄).
-
Stereoselective Strategies
Chiral pool synthesis or asymmetric catalysis ensures the desired 2R,4S configuration. For example:
-
Use of (R)- or (S)-proline derivatives as starting materials.
-
Enzymatic resolution to separate enantiomers post-synthesis.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling derivatization:
This reactivity is exploited to generate libraries of pyrrolidine derivatives for drug discovery .
Ester Group Transformations
The Boc group:
-
Hydrolysis: Under acidic conditions (HCl/dioxane), yielding the free amine.
-
Transesterification: With alcohols in the presence of Lewis acids.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound is a key precursor for:
-
Protease inhibitors: Functionalization at C2 introduces pharmacophores targeting viral enzymes.
-
Kinase inhibitors: The pyrrolidine scaffold mimics ATP’s adenine ring .
Chiral Auxiliary Applications
Its rigid structure aids in asymmetric synthesis, inducing enantioselectivity in aldol or Mannich reactions .
Comparison with Structural Analogs
Table 2: Structurally Related Pyrrolidine Derivatives
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume